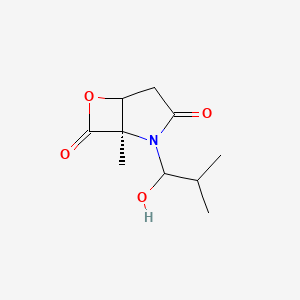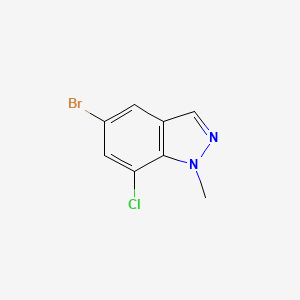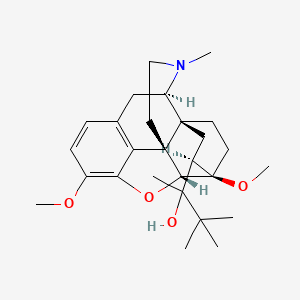
(5alpha,7alpha)-alpha-tert-Butyl-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-alpha,17-dimethyl-6,14-ethenomorphinan-7-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methylnorbuprenorphine 3-Methyl Ether is a derivative of Buprenorphine, a well-known opioid used in pain management and opioid addiction treatment . The compound has a molecular formula of C27H39NO4 and a molecular weight of 441.60 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylnorbuprenorphine 3-Methyl Ether typically involves the methylation of Norbuprenorphine. This process can be achieved through various methods, including the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as potassium carbonate or sodium hydride to facilitate the methylation process .
Industrial Production Methods
Industrial production of N-Methylnorbuprenorphine 3-Methyl Ether follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common in the quality assurance process .
化学反応の分析
Types of Reactions
N-Methylnorbuprenorphine 3-Methyl Ether undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Hydrobromic acid, boron tribromide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alcohols, alkyl halides
科学的研究の応用
N-Methylnorbuprenorphine 3-Methyl Ether has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-Methylnorbuprenorphine 3-Methyl Ether involves its interaction with opioid receptors, particularly the mu-opioid receptor . The compound binds to these receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals . This interaction is mediated through the activation of G-protein coupled receptor pathways, resulting in analgesic effects .
類似化合物との比較
Similar Compounds
Buprenorphine: The parent compound, widely used in pain management and opioid addiction treatment.
Norbuprenorphine: A metabolite of Buprenorphine with similar pharmacological properties.
Methylnaltrexone: An opioid antagonist used to treat opioid-induced constipation.
Uniqueness
N-Methylnorbuprenorphine 3-Methyl Ether is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for opioid receptors . This makes it a valuable tool in research settings for studying opioid receptor interactions and developing new therapeutic agents .
特性
CAS番号 |
85080-82-6 |
|---|---|
分子式 |
C27H39NO4 |
分子量 |
441.6 g/mol |
IUPAC名 |
2-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C27H39NO4/c1-23(2,3)24(4,29)18-15-25-10-11-27(18,31-7)22-26(25)12-13-28(5)19(25)14-16-8-9-17(30-6)21(32-22)20(16)26/h8-9,18-19,22,29H,10-15H2,1-7H3/t18-,19-,22-,24?,25-,26+,27-/m1/s1 |
InChIキー |
KNDFXYGKWIQXNP-ZGPFIDFOSA-N |
異性体SMILES |
CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC)O |
正規SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)
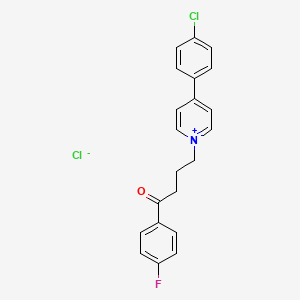
![8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13839705.png)
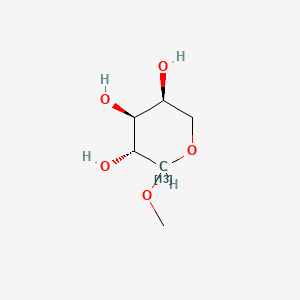
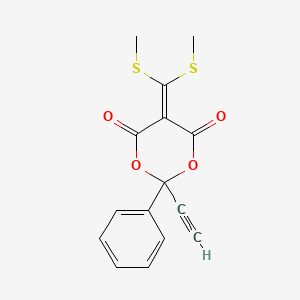
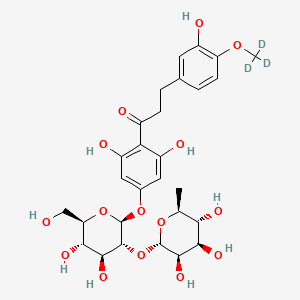

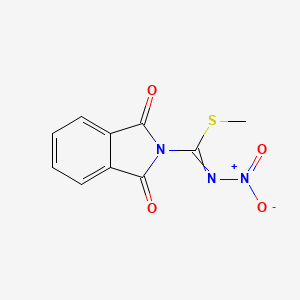
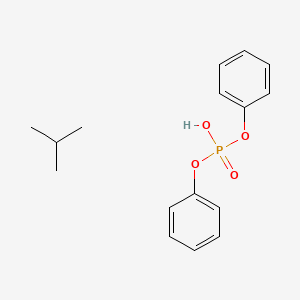
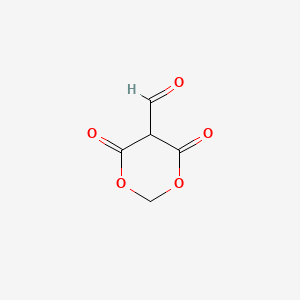
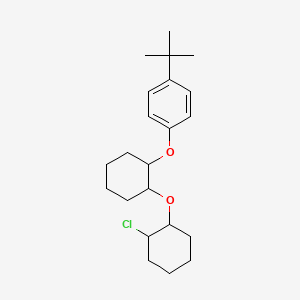
![[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide](/img/structure/B13839767.png)
